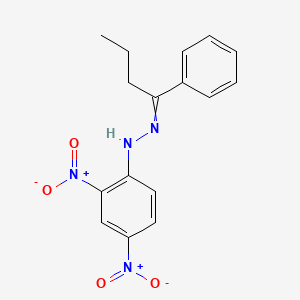![molecular formula C11H7N3 B14754064 Pyrido[2,3-b]quinoxaline CAS No. 261-63-2](/img/structure/B14754064.png)
Pyrido[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]quinoxaline derivatives are typically synthesized through condensation reactions involving aromatic 1,2-diamino and 1,2-diketone compounds. One common method involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates, which are then modified through Suzuki–Miyaura coupling reactions. This process employs palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate as a base at reflux temperature .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale condensation reactions followed by cross-coupling modifications. The use of transition-metal-catalyzed reactions, particularly those involving palladium, is prevalent due to their efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Substitution: Common substitution reactions include halogenation, where halogens are introduced into the compound, and nucleophilic substitutions where nucleophiles replace existing groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation often uses reagents like bromine or chlorine, while nucleophilic substitutions may use reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield bromo- or chloro-substituted derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic reactions.
Wirkmechanismus
The mechanism of action of pyrido[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of kinases, thereby inhibiting their activity. This interaction can lead to the downregulation of pathways involved in cell proliferation and survival, making these compounds effective in controlling tumor growth .
Vergleich Mit ähnlichen Verbindungen
Quinoxalines: Known for their anticancer and antimicrobial properties.
Pyrido[2,3-b]pyrazines: Used in the synthesis of various pharmaceutical compounds and organic materials.
Eigenschaften
CAS-Nummer |
261-63-2 |
|---|---|
Molekularformel |
C11H7N3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
pyrido[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H7N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H |
InChI-Schlüssel |
KGJRPYISHAZCMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


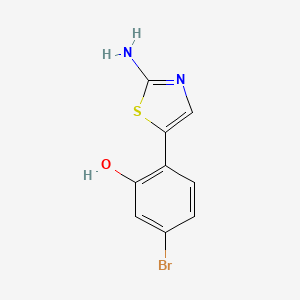


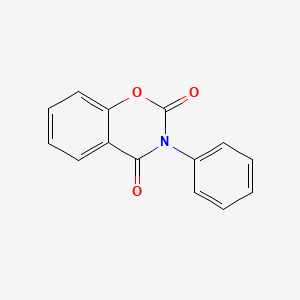
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)

![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
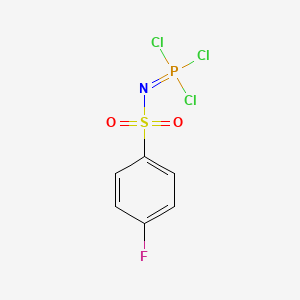
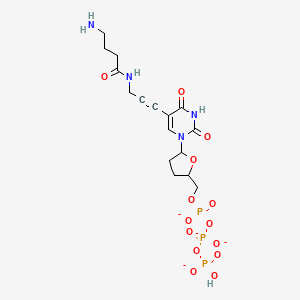

![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)

